Androst-5-ene-3beta,17alpha-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient stereoselective method for synthesizing Androst-5-ene-3beta,17alpha-diol involves the use of sodium borohydride and cerium (III) chloride as reducing agents . This method is particularly useful for identifying anabolic steroids and their metabolites.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves the reduction of appropriate precursors using similar reagents and conditions as those used in laboratory-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Androst-5-ene-3beta,17alpha-diol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Further reduction to more saturated steroids.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated steroids.
Scientific Research Applications
Androst-5-ene-3beta,17alpha-diol has several scientific research applications, including:
Chemistry: Used as a reference compound for identifying anabolic steroids and their metabolites.
Biology: Studied for its role in the biosynthesis of testosterone and its effects on the immune system.
Industry: Utilized in the development of steroid-based pharmaceuticals and performance-enhancing drugs.
Mechanism of Action
Androst-5-ene-3beta,17alpha-diol exerts its effects through its weak androgenic and estrogenic activities. It acts as an intermediate in the biosynthesis of testosterone from dehydroepiandrosterone (DHEA) by the reduction of the 17-keto group and subsequent oxidation of the 3-beta hydroxyl group . It also possesses potent estrogenic activity, binding to estrogen receptors ERα and ERβ, albeit with lower affinity compared to estradiol .
Comparison with Similar Compounds
Similar Compounds
Androstenediol (Androst-5-ene-3beta,17beta-diol): A closely related compound with similar androgenic and estrogenic activities.
Androstenedione (Androst-4-ene-3,17-dione): Another intermediate in the biosynthesis of testosterone, with higher androgenic activity.
Dehydroepiandrosterone (DHEA; Androst-5-en-3beta-ol-17-one): A precursor to both androstenediol and androstenedione.
Uniqueness
Androst-5-ene-3beta,17alpha-diol is unique due to its specific stereochemistry and its role as an intermediate in the biosynthesis of testosterone. Its weak androgenic and estrogenic activities, combined with its ability to stimulate the immune system, make it a compound of interest in both scientific research and potential therapeutic applications .
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADHLRWLCPCEKT-SLMGBJJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1963-03-7 | |
Record name | Androst-5-ene-3β,17α-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1963-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androst-5-ene-3-beta,17-alpha-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001963037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Androst-5-ene-3-β,17-α-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANDROSTENEDIOL, (17.ALPHA.)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/831IQ649FI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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